

A Comparative Guide to Bifunctional Linkers in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione

Cat. No.: B1374448

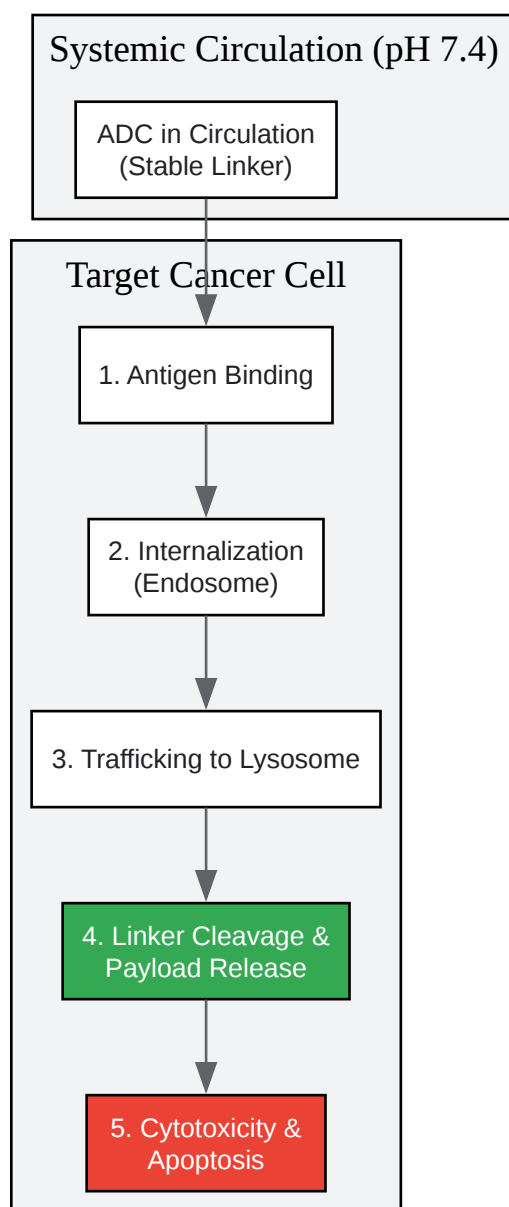
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The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the bifunctional linker that connects the monoclonal antibody to the potent cytotoxic payload.^[1] This linker is a key component that influences the stability, pharmacokinetic profile, and mechanism of drug release of the ADC.^{[1][2]} An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity, while also allowing for efficient and specific cleavage to release the drug at the tumor site.^{[3][4]}

This guide provides a comparative overview of the major classes of bifunctional linkers used in ADCs, supported by experimental data and detailed methodologies for their evaluation, to assist researchers, scientists, and drug development professionals in this field.

General Mechanism of Action

ADCs exert their cytotoxic effects through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex through receptor-mediated endocytosis.^[5] Following internalization, the complex is trafficked to intracellular compartments, typically lysosomes, where the linker is cleaved, and the cytotoxic payload is released to induce cell death.^{[5][6]}



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General mechanism of action for an antibody-drug conjugate.

Classes of Bifunctional Linkers

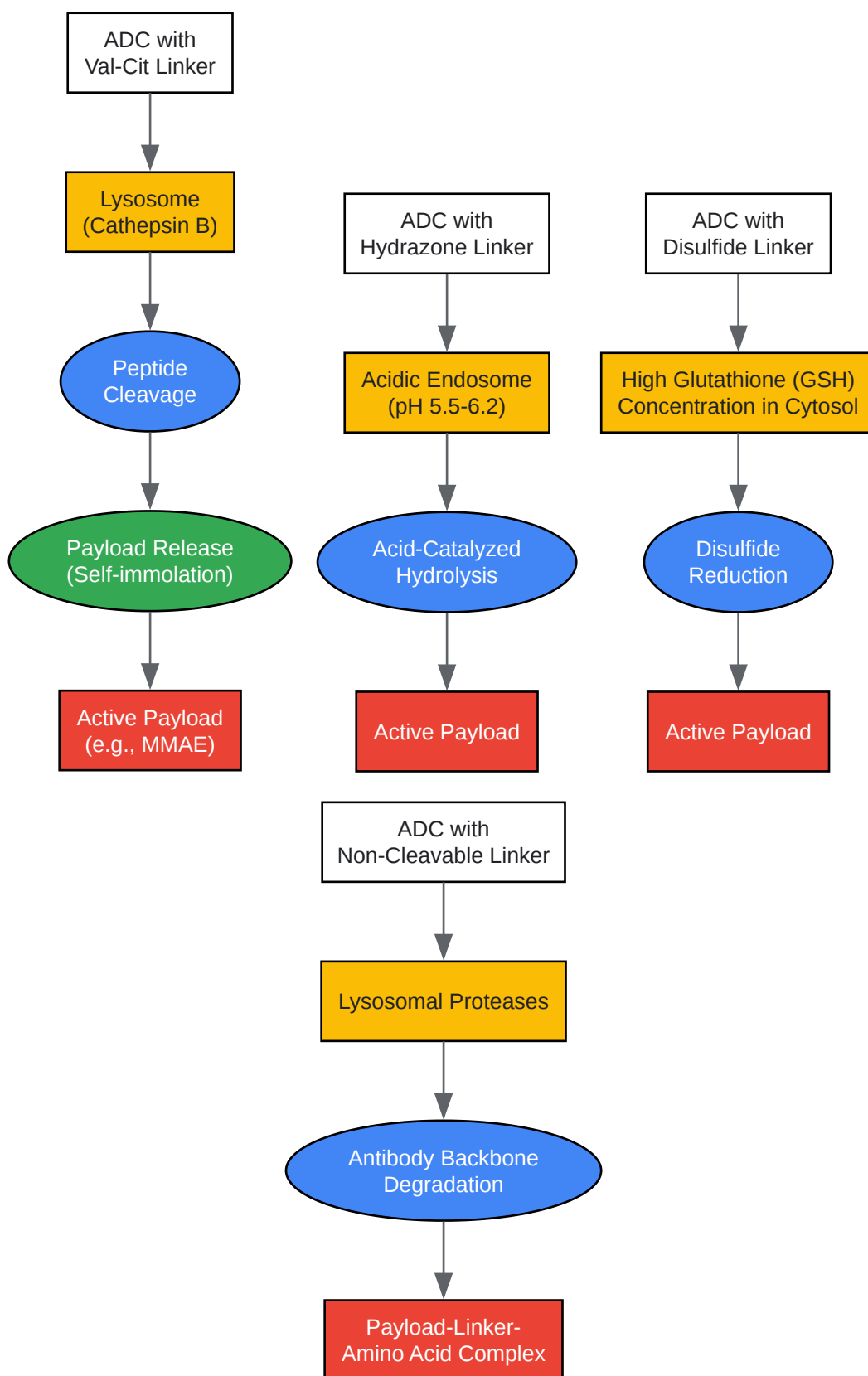
Bifunctional linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers, distinguished by their mechanism of payload release.^[1]

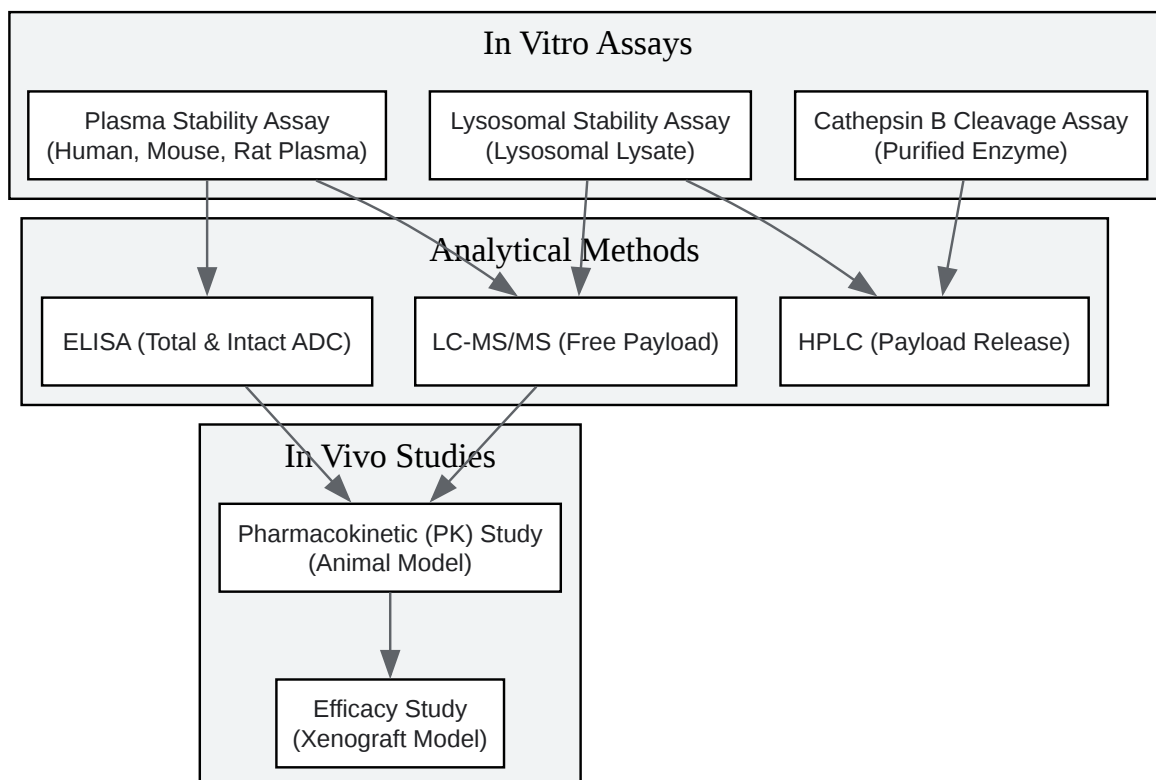
Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[3] This targeted release can enable a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors. However, this can also increase the risk of off-target toxicity if the linker is not sufficiently stable in circulation.[7]

There are three main types of cleavable linkers based on their cleavage mechanism:

a) Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly active in the lysosomal compartments of tumor cells.[8] The most common example is the valine-citrulline (Val-Cit) dipeptide linker, which is efficiently cleaved by cathepsin B.[9][10] Other enzyme-cleavable linkers include those sensitive to β -glucuronidase or β -galactosidase, enzymes that can be overexpressed in the tumor microenvironment.[8]





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